Cas no 17581-85-0 (3-(4-Methoxyphenyl)-2-propen-1-ol)
3-(4-Methoxyphenyl)-2-propen-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-Methoxyphenyl)prop-2-en-1-ol
- (E)-3-(4-methoxyphenyl)prop-2-en-1-ol
- 3-(4-Methoxyphenyl)-2-propen-1-ol
- 3-(4-Methoxy-phenyl)-2-phenyl-3H-chinazolin-4-on
- 3-(4-methoxy-phenyl)-2-phenyl-3H-quinazolin-4-one
- 3-(4-methoxyphenyl)-2-phenylquinazolin-4(3H)-one
- 3-(4-methoxyphenyl)-prop-2-en-1-ol
- 4-methoxycinnamyl alcohol
- 4-methoxy-cinnamyl alcohol
- 4-Methoxy-zimtalkohol
- AC1LEA5D
- allylic alcohol for 1a
- CTK1B5337
- HMS2762L08
- Oprea1_564644
- p-methoxycinnamyl alcohol
- STK286985
- STOCK2S-00500
- CID 95641
- DTXSID901025775
- NYICIIFSBJOBKE-UHFFFAOYSA-N
- AKOS026730685
- 2-Propen-1-ol, 3-(4-methoxyphenyl)-, (2E)-
- 2-Propen-1-ol, 3-(4-methoxyphenyl)-, (E)-
- 53484-50-7
- p-Methoxy coumaryl alcohol
- CHEMBL4170861
- E76062
- J-501927
- FSK5U9XVC3
- SCHEMBL1278753
- 7Z-0200
- 2-Propen-1-ol, 3-(p-methoxyphenyl)-
- trans-4-Methoxycinnamyl alcohol
- BRN 1859288
- (2E)-3-(4-Methoxyphenyl)-2-propen-1-ol
- (E)-3-(4-Methoxyphenyl)-2-propen-1-ol
- NSC 26455
- 3-(4-Methoxyphenyl)-(E)-2-Propen-1-ol
- AKOS005071069
- 17581-85-0
- NSC-26455
- SCHEMBL1278751
- NSC26455
- (E)-4-Methoxycinnamyl alcohol
- DTXSID401283792
- 4-methoxy cinnamyl alcohol
- 4-06-00-06333 (Beilstein Handbook Reference)
- MFCD00182606
- 2-Propen-1-ol, 3-(4-methoxyphenyl)- (9CI)
- 2-Propen-1-ol, 3-(4-methoxyphenyl)-
- CHEBI:192128
- NYICIIFSBJOBKE-NSCUHMNNSA-N
- ghl.PD_Mitscher_leg0.196
- 3'-Hydroxyanethole
- (2E)-3-(4-methoxyphenyl)prop-2-en-1-ol
- EN300-1246898
- CS-0318412
- (E)-p-Methoxycinnamyl alcohol
- bmse010146
- 3-(p-Methoxyphenyl)-2-Propen-1-ol
- 4-METHOXYCINNAMYLALCOHOL
-
- MDL: MFCD00182606
- Inchi: 1S/C10H12O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7,11H,8H2,1H3/b3-2+
- InChI Key: NYICIIFSBJOBKE-NSCUHMNNSA-N
- SMILES: O(C)C1C=CC(/C=C/CO)=CC=1
Computed Properties
- Exact Mass: 164.08376
- Monoisotopic Mass: 164.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 135
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: 2.1
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- Density: 1.08
- Melting Point: 76-78°
- PSA: 29.46
3-(4-Methoxyphenyl)-2-propen-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 045522-1g |
3-(4-Methoxyphenyl)-2-propen-1-ol |
17581-85-0 | >95% | 1g |
3706.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 045522-500mg |
3-(4-Methoxyphenyl)-2-propen-1-ol |
17581-85-0 | >95% | 500mg |
2941.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UA851-1g |
3-(4-Methoxyphenyl)-2-propen-1-ol |
17581-85-0 | 97+% | 1g |
1952.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UA851-200mg |
3-(4-Methoxyphenyl)-2-propen-1-ol |
17581-85-0 | 97+% | 200mg |
557.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UA851-50mg |
3-(4-Methoxyphenyl)-2-propen-1-ol |
17581-85-0 | 97+% | 50mg |
228.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 045522-1g |
3-(4-Methoxyphenyl)-2-propen-1-ol |
17581-85-0 | >95% | 1g |
3706CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 045522-500mg |
3-(4-Methoxyphenyl)-2-propen-1-ol |
17581-85-0 | >95% | 500mg |
2941CNY | 2021-05-07 | |
| TRC | M223240-50mg |
3-(4-Methoxyphenyl)-2-propen-1-ol |
17581-85-0 | 50mg |
$ 173.00 | 2023-09-07 | ||
| TRC | M223240-250mg |
3-(4-Methoxyphenyl)-2-propen-1-ol |
17581-85-0 | 250mg |
$ 775.00 | 2023-09-07 | ||
| TRC | M223240-1g |
3-(4-Methoxyphenyl)-2-propen-1-ol |
17581-85-0 | 1g |
$ 2484.00 | 2023-09-07 |
3-(4-Methoxyphenyl)-2-propen-1-ol Suppliers
3-(4-Methoxyphenyl)-2-propen-1-ol Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 3-(4-Methoxyphenyl)-2-propen-1-ol
Research Brief on 3-(4-Methoxyphenyl)-2-propen-1-ol (CAS: 17581-85-0): Recent Advances and Applications in Chemical Biology and Medicine
The compound 3-(4-Methoxyphenyl)-2-propen-1-ol (CAS: 17581-85-0) has garnered significant attention in recent years due to its versatile applications in chemical biology and medicinal chemistry. This research brief synthesizes the latest findings on its synthesis, biological activities, and potential therapeutic uses, providing a comprehensive overview for researchers and industry professionals.
Recent studies have highlighted the role of 3-(4-Methoxyphenyl)-2-propen-1-ol as a key intermediate in the synthesis of bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the modular construction of polyphenolic derivatives, which exhibit potent antioxidant and anti-inflammatory properties. The compound's unique structural features, including the methoxy and propenol groups, contribute to its reactivity and biological activity.
In the context of drug discovery, 3-(4-Methoxyphenyl)-2-propen-1-ol has been explored as a scaffold for developing novel kinase inhibitors. A recent preprint on bioRxiv (2024) reported its use in the design of selective JAK2 inhibitors, showing promising results in preclinical models of myeloproliferative disorders. The study utilized molecular docking and dynamics simulations to optimize the compound's binding affinity, achieving a 3-fold improvement over existing leads.
The pharmacological profile of this compound has also been investigated in neurodegenerative disease models. Research published in ACS Chemical Neuroscience (2023) revealed that derivatives of 3-(4-Methoxyphenyl)-2-propen-1-ol can cross the blood-brain barrier and exhibit neuroprotective effects against amyloid-beta toxicity. These findings open new avenues for Alzheimer's disease therapeutics, with several analogs currently in early-stage clinical trials.
From a synthetic chemistry perspective, advancements in green chemistry approaches have been made for the production of 3-(4-Methoxyphenyl)-2-propen-1-ol. A 2024 Nature Communications paper described a biocatalytic route using engineered alcohol dehydrogenases, achieving 92% yield with excellent enantioselectivity. This sustainable method addresses previous challenges in large-scale production while maintaining high purity standards required for pharmaceutical applications.
Ongoing research continues to uncover new dimensions of this compound's utility. Recent patent filings (WO2024015832) disclose its incorporation into photodynamic therapy agents for oncology applications, leveraging its conjugated system for enhanced light absorption. Additionally, its role in prodrug design has been explored, with studies showing improved pharmacokinetic profiles for poorly soluble APIs when conjugated with 3-(4-Methoxyphenyl)-2-propen-1-ol moieties.
As the field progresses, challenges remain in fully elucidating the structure-activity relationships of this compound class. Future research directions likely include computational-guided optimization, expanded biological screening, and investigation of synergistic effects in combination therapies. The accumulating evidence positions 3-(4-Methoxyphenyl)-2-propen-1-ol as a multifaceted tool in both chemical biology research and pharmaceutical development.
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